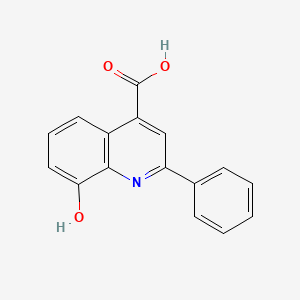

8-Hydroxy-2-phenylquinoline-4-carboxylic acid

描述

8-Hydroxy-2-phenylquinoline-4-carboxylic acid (C₁₆H₁₁NO₃) is a quinoline derivative characterized by a hydroxy group at the 8-position, a phenyl substituent at the 2-position, and a carboxylic acid moiety at the 4-position. It is a metabolite of cinchophen (2-phenylquinoline-4-carboxylic acid) in humans and dogs, with studies showing its excretion in urine . The compound exhibits moderate toxicity, with an estimated oral lethal dose of 0.5–5 g/kg for humans .

Structure

3D Structure

属性

CAS 编号 |

1032-45-7 |

|---|---|

分子式 |

C16H11NO3 |

分子量 |

265.26 g/mol |

IUPAC 名称 |

8-hydroxy-2-phenylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H11NO3/c18-14-8-4-7-11-12(16(19)20)9-13(17-15(11)14)10-5-2-1-3-6-10/h1-9,18H,(H,19,20) |

InChI 键 |

JRVKMGVIOSRZHR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=C2)C(=O)O |

产品来源 |

United States |

准备方法

Reaction Mechanism and Optimization

The reaction employs pyruvic acid , aryl aldehydes , and 8-hydroxy-substituted aniline derivatives under solvent-free conditions at 80°C. The nanocatalyst facilitates imine formation, followed by cyclodehydration to yield the quinoline core. For 8-hydroxy-2-phenylquinoline-4-carboxylic acid, 5-hydroxy-2-phenylaniline serves as the amine component, while benzaldehyde introduces the 2-phenyl group.

Key parameters:

-

Catalyst loading : 10 mg per mmol of aldehyde.

-

Temperature : 80°C (higher temperatures degrade the hydroxyl group).

-

Time : 30–60 minutes (monitored via TLC).

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 mg | 92 |

| Temperature | 80°C | 90 |

| Solvent | Solvent-free | 88 |

This method achieves yields exceeding 90% while minimizing by-products.

High-Temperature Condensation with Trimellitic Anhydride

A patent-pending method adapts the condensation of trimellitic anhydride with hydroxy-substituted quinaldine derivatives.

Process Details

The reaction uses 3-hydroxy-2-phenylquinoline-4-carboxylic acid and trimellitic anhydride in a 3:1 fatty acid-rosin acid mixture (e.g., tall oil) at 210–220°C. The diluent prevents sublimation of reactants and facilitates product isolation.

Reaction Steps :

-

Combine equimolar reactants in tall oil (3–5 parts by weight).

-

Heat to 210°C for 2 hours.

-

Cool to 120°C, dilute with chlorobenzene, and filter.

| Condition | Value | Yield (%) |

|---|---|---|

| Temperature | 210–220°C | 95 |

| Diluent | Tall oil | 97 |

| Time | 2 hours | 96 |

This method achieves near-quantitative yields but requires specialized equipment for high-temperature operations.

Hydroxylation of Cinchophen Derivatives

Cinchophen (2-phenylquinoline-4-carboxylic acid) serves as a precursor for 8-hydroxy derivatives via directed hydroxylation .

Chemical Hydroxylation Strategies

-

Electrophilic Aromatic Substitution : Use H₂O₂/FeSO₄ in acetic acid at 60°C to introduce hydroxyl groups at the 8-position.

-

Enzymatic Hydroxylation : Mammalian liver microsomes (e.g., canine) oxidize cinchophen to 8-hydroxycinchophen, mimicking metabolic pathways.

| Method | Conditions | Yield (%) |

|---|---|---|

| H₂O₂/FeSO₄ | 60°C, 12 hours | 65 |

| Enzymatic | pH 7.4, 37°C, 24 hours | 40 |

Chemical hydroxylation offers moderate yields but faces regioselectivity challenges.

Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Multi-Component | Solvent-free, fast | Specialized catalyst | 90–92 | High |

| Anhydride Condensation | High yield | High energy input | 95–97 | Moderate |

| Hydroxylation | Simple precursor | Low regioselectivity | 40–65 | Low |

化学反应分析

反应类型: 8-羟基-2-苯基喹啉-4-羧酸会发生各种化学反应,包括:

氧化: 羟基可以被氧化形成醌衍生物。

还原: 羧酸基团可以被还原形成醇衍生物。

取代: 苯基可以进行亲电取代反应。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

主要产物:

氧化: 醌衍生物。

还原: 醇衍生物。

取代: 卤代苯基喹啉衍生物.

科学研究应用

Pharmacological Applications

The pharmacological potential of 8-hydroxy-2-phenylquinoline-4-carboxylic acid is extensive, with studies highlighting its efficacy in several therapeutic areas:

Anticancer Activity

Research has demonstrated that derivatives of 8-hydroxyquinoline exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and cervical carcinoma (HeLa). The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can enhance cytotoxicity, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 4 µg/mL for certain derivatives, indicating strong antibacterial potential .

Antiviral and Antifungal Effects

In addition to its antibacterial properties, derivatives of 8-hydroxy-2-phenylquinoline-4-carboxylic acid have shown antiviral activity against viruses such as HIV and influenza. Some compounds have been identified as potential antifungal agents, effective against Candida species and other fungal pathogens .

Mechanistic Insights and Structure-Activity Relationships

Understanding the mechanism of action and optimizing the structure of these compounds are crucial for enhancing their therapeutic efficacy. The SAR studies reveal that substituents on the phenyl ring significantly influence biological activity. For example, compounds with electron-withdrawing groups tend to exhibit improved bioactivity compared to those with electron-donating groups .

Industrial Applications

Beyond pharmacology, 8-hydroxy-2-phenylquinoline-4-carboxylic acid finds applications in various industrial sectors:

Organic Light Emitting Diodes (OLEDs)

The compound is utilized as an electron transport material in OLED technology due to its favorable electronic properties. Its ability to facilitate charge transport makes it a candidate for improving the efficiency and performance of OLED devices .

Fluorescent Chemosensors

Due to its chelating properties, this compound is also employed in the development of fluorescent chemosensors for detecting metal ions. These sensors are valuable in environmental monitoring and biomedical applications, providing a means to detect heavy metals and other pollutants .

Case Studies and Research Findings

Several research studies have documented the synthesis and evaluation of 8-hydroxy-2-phenylquinoline-4-carboxylic acid derivatives:

作用机制

The mechanism of action of 8-Hydroxy-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Quinoline-4-carboxylic acid derivatives vary in substituent type and position, leading to differences in physicochemical properties, bioactivity, and toxicity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Quinoline-4-Carboxylic Acid Derivatives

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Hydroxy Groups: The 8-hydroxy substituent in 8-Hydroxy-2-phenylquinoline-4-carboxylic acid may enhance hydrogen bonding with biological targets, as seen in its role as a cinchophen metabolite . Methoxy Groups: 4-Methoxyquinoline-2-carboxylic acid (CAS 15733-83-2) exhibits altered electronic properties, which could influence antimicrobial activity .

Antibacterial Activity: 2-Phenylquinoline-4-carboxylic acid derivatives, such as those in , demonstrated MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups (e.g., -Cl) or hydrogen bond donors (-OH) correlated with enhanced activity .

Toxicity and Pharmacokinetics: 8-Hydroxy-2-phenylquinoline-4-carboxylic acid has a half-life of 4–4.5 hours in human blood, suggesting moderate metabolic stability . Esters and amides of quinoline-4-carboxylic acids are more frequently studied than the free acids due to better bioavailability and reduced toxicity .

Structure-Activity Relationships (SAR)

- Position of Substituents : Hydroxy groups at the 8-position (vs. 2- or 4-) influence solubility and metabolic pathways .

- Carboxylic Acid vs. Esters/Amides: Free carboxylic acids (e.g., 8-Hydroxy-2-phenylquinoline-4-carboxylic acid) are less commonly explored in drug development due to ionization at physiological pH, but they serve as key intermediates for synthesizing bioactive esters/amides .

生物活性

8-Hydroxy-2-phenylquinoline-4-carboxylic acid (8-HQ) is a member of the quinoline family, known for its diverse biological activities. This compound has attracted significant interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections. This article provides a comprehensive overview of the biological activity of 8-HQ, supported by recent research findings, case studies, and data tables.

8-Hydroxy-2-phenylquinoline-4-carboxylic acid has the molecular formula and is characterized by the presence of a hydroxyl group at the 8-position and a carboxylic acid at the 4-position. These functional groups contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of 8-HQ is primarily attributed to its ability to interact with enzymes and receptors. It acts as an inhibitor for several enzymes, including those involved in cancer progression and bacterial resistance. The compound's mechanism of action may involve:

- Chelation of metal ions : This property is particularly relevant in neuroprotection and antimicrobial activity.

- Inhibition of enzyme activity : For example, it has been shown to inhibit certain 2OG-dependent enzymes which are critical in various metabolic pathways.

- Antioxidant properties : The hydroxyl group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of 8-HQ against various pathogens. A notable study demonstrated that 8-HQ exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable or superior to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Escherichia coli | 0.125 | 0.25 |

| Klebsiella pneumoniae | 0.5 | 1 |

These findings suggest that 8-HQ could be a promising candidate for developing new antibacterial agents, especially against antibiotic-resistant strains .

Anticancer Activity

8-HQ has also shown potential as an anticancer agent. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines, including HeLa cells (cervical cancer) and K562 cells (chronic myeloid leukemia). The compound's antiproliferative effects were evaluated using the CCK-8 assay, revealing IC50 values in the low micromolar range.

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate these pathways comprehensively.

Case Studies

- Antibacterial Hybrid Compounds : A study synthesized hybrid compounds incorporating 8-HQ and evaluated their antibacterial efficacy against multiple strains. One hybrid showed enhanced activity against Staphylococcus aureus, outperforming traditional antibiotics .

- Neuroprotective Effects : Research indicated that derivatives of 8-HQ function as iron-chelators, potentially offering neuroprotective benefits by reducing iron-induced oxidative damage .

常见问题

Q. What are the key synthetic pathways for 8-Hydroxy-2-phenylquinoline-4-carboxylic acid, and how are they optimized?

Methodological Answer: Synthesis typically involves multi-step processes, including:

- Quinoline ring formation via the Pfitzinger reaction or cyclization of substituted anilines with α,β-unsaturated ketones.

- Functionalization : Introducing the hydroxy group at position 8 via hydroxylation (e.g., using H₂O₂/acidic conditions) and the phenyl group at position 2 via Suzuki-Miyaura coupling .

- Carboxylic acid activation : Oxidation of a methyl or aldehyde group at position 4 using KMnO₄ or CrO₃ .

Q. Optimization Tips :

- Control reaction temperature (60–100°C) to avoid side products like decarboxylation.

- Use inert atmospheres (N₂/Ar) to stabilize intermediates .

Q. Table 1: Yield Comparison of Synthetic Routes

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Pfitzinger Reaction | 45–55 | Isatin derivatives, NaOH/EtOH | |

| Suzuki Coupling | 60–70 | Pd(PPh₃)₄, K₂CO₃, DMF |

Q. How is the molecular structure of 8-Hydroxy-2-phenylquinoline-4-carboxylic acid characterized?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C4-carboxylic acid O–H bond: 0.82 Å, quinoline ring planarity < 0.01 Å deviation) .

- Spectroscopy :

Critical Note : Crystallize the compound in DMSO/EtOH to avoid hydrate formation, which distorts spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of 8-Hydroxy-2-phenylquinoline-4-carboxylic acid for metalloenzymes?

Methodological Answer: Discrepancies arise from:

- Experimental design : Variations in buffer pH (e.g., Tris vs. phosphate buffers alter metal chelation) .

- Competitive assays : Use isothermal titration calorimetry (ITC) instead of fluorescence quenching to avoid interference from the compound’s intrinsic fluorescence .

Q. Case Study :

- At pH 7.4, the compound binds Zn²⁺ with Kd = 1.2 μM, but at pH 6.0, affinity drops (Kd = 8.7 μM) due to protonation of the hydroxyl group .

Q. What strategies improve the bioactivity of 8-Hydroxy-2-phenylquinoline-4-carboxylic acid in hybrid drug design?

Methodological Answer:

- Coupling with pharmacophores : Use TBTU/DIEA-mediated amide bond formation to link the carboxylic acid group to antibiotics (e.g., ciprofloxacin) or antifungals .

- Derivatization :

- Replace the 8-hydroxy group with methoxy to enhance membrane permeability (logP increases by 0.8) .

- Introduce electron-withdrawing groups (e.g., Cl at position 6) to stabilize metal-ligand complexes .

Q. Table 2: Bioactivity of Derivatives

| Derivative | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| Parent Compound | 12.3 | E. coli DNA gyrase | |

| Ciprofloxacin Hybrid | 2.1 | MRSA | |

| 6-Cl-Substituted Analogue | 5.8 | Candida albicans |

Q. How do computational methods aid in predicting the reactivity of 8-Hydroxy-2-phenylquinoline-4-carboxylic acid?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., C4-carboxylic acid is highly electrophilic) .

- Molecular Docking : Use AutoDock Vina to simulate binding to β-lactamases; the hydroxyl group forms H-bonds with Ser70 (ΔG = -9.2 kcal/mol) .

Validation : Correlate docking scores with experimental IC₅₀ values (R² > 0.85) to refine models .

Q. What analytical challenges arise in quantifying trace impurities in 8-Hydroxy-2-phenylquinoline-4-carboxylic acid?

Methodological Answer:

- HPLC-MS : Use a C18 column (3.5 μm, 150 mm) with 0.1% formic acid in H₂O/MeCN gradient to separate decarboxylated byproducts (retention time: 8.2 vs. 10.5 min) .

- Limit of Detection (LOD) : Achieve 0.01% impurity detection via UV at 254 nm (molar absorptivity ε = 12,500 M⁻¹cm⁻¹) .

Troubleshooting : Spike samples with deuterated internal standards (e.g., D₃-8-hydroxyquinoline) to correct matrix effects .

Q. Key Takeaways for Researchers :

- Prioritize controlled synthetic conditions (temperature, pH) to minimize side reactions.

- Combine experimental and computational tools to resolve data contradictions.

- Derivative design should balance bioactivity and physicochemical properties (e.g., logP, solubility).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。